An In-depth Technical Guide to the Chemical Properties and Structure of Citronellyl Propionate
An In-depth Technical Guide to the Chemical Properties and Structure of Citronellyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citronellyl propionate (B1217596) (CAS No. 141-14-0) is an organic ester recognized for its characteristic fresh, fruity, and rose-like aroma.[1] This document provides a comprehensive overview of its chemical and physical properties, structural details, and relevant experimental protocols for its synthesis and characterization. This guide is intended to serve as a technical resource for professionals in research, scientific, and drug development fields who may utilize citronellyl propionate in their work.
Chemical Structure and Identification
Citronellyl propionate, systematically named 3,7-dimethyloct-6-en-1-yl propanoate, is the ester formed from the reaction of citronellol (B86348) and propionic acid.[2] Its structure is characterized by a monoterpenoid backbone derived from citronellol and a short-chain carboxylate group from propionic acid.
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Caption: Chemical structure of Citronellyl Propionate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 141-14-0[3] |
| IUPAC Name | 3,7-dimethyloct-6-enyl propanoate[2] |
| Molecular Formula | C₁₃H₂₄O₂[3] |
| InChI | InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3[2] |
| InChIKey | POPNTVRHTZDEBW-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCC(=O)OCCC(C)CCC=C(C)C[2] |
Physicochemical Properties
The physical and chemical properties of citronellyl propionate are summarized in the table below. These properties are crucial for its handling, application, and analysis.
Table 2: Physicochemical Data of Citronellyl Propionate
| Property | Value |
| Molecular Weight | 212.33 g/mol [2] |
| Appearance | Colorless clear liquid[4] |
| Odor | Fresh, rose floral, with fruity sweet facets[5] |
| Boiling Point | 242 °C at 760 mmHg |
| Density | 0.877 - 0.886 g/cm³ at 25°C[3] |
| Refractive Index (n_D^20) | 1.4430 - 1.4490 at 20°C[3] |
| Vapor Pressure | 0.007747 mm Hg at 23°C[5] |
| Flash Point | >100 °C |
| Solubility | Insoluble in water; soluble in alcohol and oils. |
| logP (Octanol/Water) | 4.8[5] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of citronellyl propionate.
Synthesis of Citronellyl Propionate via Fischer Esterification
This protocol describes a general method for the synthesis of citronellyl propionate using an acid catalyst, adapted from standard Fischer esterification procedures. p-Toluenesulfonic acid is a commonly used catalyst for such reactions.[6][7][8][9][10]
Materials:
-
Citronellol
-
Propionic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add citronellol, a molar excess of propionic acid (e.g., 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the toluene solvent using a rotary evaporator.
-
The crude citronellyl propionate can be further purified by vacuum distillation.
Characterization of Citronellyl Propionate
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like citronellyl propionate.[11][12][13]
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., ethanol (B145695) or hexane).
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: The identification of citronellyl propionate is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).[2][14][15]
NMR spectroscopy provides detailed information about the molecular structure of citronellyl propionate.[2][14][16][17]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve a small amount of the purified citronellyl propionate in a deuterated solvent (e.g., CDCl₃).
Analysis:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more detailed structural elucidation. The HMBC spectrum is particularly useful for confirming the ester linkage by observing the correlation between the carbonyl carbon and the methylene (B1212753) protons of the citronellyl moiety.[14]
IR spectroscopy is used to identify the functional groups present in the molecule.[2][18][19]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
Expected Absorptions:
-
A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
Absorption bands in the region of 1200-1000 cm⁻¹ corresponding to the C-O stretching of the ester group.
-
Absorption bands around 2900-3000 cm⁻¹ corresponding to C-H stretching of the alkyl groups.
Logical Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of citronellyl propionate.
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Caption: Workflow for Synthesis and Characterization.
References
- 1. CITRONELLYL PROPIONATE [ventos.com]
- 2. Citronellyl propionate | C13H24O2 | CID 8834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. berjeinc.com [berjeinc.com]
- 4. citronellyl propionate, 141-14-0 [thegoodscentscompany.com]
- 5. iff.com [iff.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. scielo.org.za [scielo.org.za]
- 8. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. atlantis-press.com [atlantis-press.com]
- 11. leco.co.jp [leco.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. Showing Compound Citronellyl propionate (FDB016233) - FooDB [foodb.ca]
- 16. hmdb.ca [hmdb.ca]
- 17. researchgate.net [researchgate.net]
- 18. spectrabase.com [spectrabase.com]
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